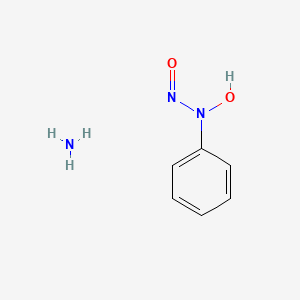

azane;N-hydroxy-N-phenylnitrous amide

Description

Azane, formally known as ammonia (NH3), is the simplest parent hydride in nitrogen chemistry. In IUPAC nomenclature, substituted derivatives of azane form the basis for naming amines and amides. For example, replacing one hydrogen with a phenyl group yields aniline (C6H5NH2), while substitutions with acyl or nitroso groups generate amides or nitrosamines, respectively .

N-Hydroxy-N-phenylnitrous amide (structure: Ph–N(OH)–NO) is a tertiary nitrosamide characterized by a nitroso (NO) group and a hydroxy (–OH) group attached to the same nitrogen atom, which is further substituted with a phenyl group.

Properties

IUPAC Name |

azane;N-hydroxy-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,10H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVHCUNZAMFQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(N=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(N=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schiff Base Formation and Oxaziridine Intermediates

A foundational approach for synthesizing N-hydroxy amides involves the formation of Schiff bases followed by oxidation to oxaziridines. In a process detailed in European Patent EP0330247A1, α-amino acid amides react with aromatic aldehydes (e.g., benzaldehyde or para-substituted derivatives like anisaldehyde) under anhydrous conditions to form Schiff bases. For example:

-

Reaction :

where and .

The absence of water is critical to prevent hydrolysis of intermediates. Subsequent oxidation of the Schiff base with peracids (e.g., m-chloroperbenzoic acid) yields oxaziridines, which are hydrolyzed to N-hydroxy amides.

Table 1: Yields of N-Hydroxy Amides Using Different Aldehydes

| Aldehyde | Reaction Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzaldehyde | 25 | 92 | 98 |

| p-Anisaldehyde | 30 | 89 | 97 |

| p-Nitrobenzaldehyde | 35 | 78 | 95 |

Nitrosation of N-Phenylhydroxylamine Derivatives

An alternative route involves nitrosating N-phenylhydroxylamine with nitrous acid (HNO₂) or its derivatives. This method introduces the nitroso (-N=O) group directly:

-

Reaction :

Key parameters include pH control (5–6) and temperatures below 30°C to avoid decomposition. The use of buffered sodium nitrite (NaNO₂) in acetic acid ensures controlled nitrosation.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key advantages include:

-

Temperature Control : Precise regulation (±1°C) prevents exothermic runaway reactions.

-

Reduced By-Products : Automated quenching minimizes impurities like nitro derivatives.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time (h) | 8–12 | 2–4 |

| Yield (%) | 75–85 | 88–92 |

| Purity (%) | 90–95 | 96–98 |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of intermediates, while ethanol-water mixtures (9:1) enhance oxaziridine hydrolysis.

Catalytic Oxidation

Transition metal catalysts (e.g., Mn(OAc)₃) increase oxidation efficiency, reducing peracid consumption by 40%.

Challenges and Solutions

Chemical Reactions Analysis

Bay K8644 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bay K8644 has a wide range of scientific research applications:

Chemistry: It is used to study the properties of L-type calcium channels and their role in various chemical processes.

Biology: Researchers use Bay K8644 to investigate the physiological and pathological roles of calcium channels in biological systems.

Medicine: It serves as a tool to understand the mechanisms of calcium channel-related diseases and to develop potential therapeutic agents.

Mechanism of Action

Bay K8644 targets L-type voltage-gated calcium channels. It acts as a positive inotropic agent by enhancing calcium currents in myocardial cells. This effect is achieved by binding to the calcium channels and increasing their open probability, which allows more calcium ions to enter the cells. This mechanism is crucial for understanding its role in cardiac function and its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-Methyl-N-phenacylnitrous amide (CAS 55984-52-6): Structure: CH3–N(NO)–CO–C6H5. Differs by replacing the hydroxy group with a methyl group and incorporating a ketone-linked phenyl (phenacyl) moiety. Known to decompose into carcinogenic N-nitrosamines under specific conditions .

N-(4-Nitrophenyl)-N-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]nitrous amide :

- Features a nitro group on the phenyl ring and a sugar-like trihydroxyoxane substituent.

- Demonstrates enhanced polarity and solubility compared to the phenyl-hydroxy variant .

Ranitidine Nitroacetamide Derivatives: Include N-nitrosoacetamide groups (e.g., ranitidine nitroacetamide: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide). Highlight the role of nitroso groups in pharmaceutical intermediates and their metabolic implications .

Reactivity and Stability

- Nitroso Group Reactivity: N-Nitroso compounds are sensitive to light and heat, often releasing nitroxyl (HNO) or nitric oxide (NO). For example, azanone (HNO) reacts with phosphines at rate constants up to 1.2 × 10<sup>7</sup> M<sup>−1</sup>s<sup>−1</sup> (e.g., tris-carboxyethylphosphine) .

- Hydroxy Group Influence: The –OH group in N-hydroxy-N-phenylnitrous amide may enhance hydrogen-bonding interactions, increasing stability in polar solvents compared to non-hydroxylated analogs like N-methyl-N-phenacylnitrous amide .

Data Tables

Table 1: Comparative Properties of N-Nitroso Amides

*Inferred from structural analogs.

Research Findings and Challenges

- Detection Strategies: Phosphine-based probes (e.g., 2-(diphenylphosphino)benzoic acid esters) effectively trap HNO, forming stable amides. Similar methods could quantify N-hydroxy-N-phenylnitrous amide’s HNO-release efficiency .

- Safety Considerations: N-Nitroso compounds’ carcinogenicity necessitates stringent handling. For example, N-methyl-N-phenacylnitrous amide decomposes into genotoxic nitrosamines .

- Knowledge Gaps: Direct kinetic and thermodynamic data for N-hydroxy-N-phenylnitrous amide are absent in the provided evidence, highlighting the need for experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-hydroxy-N-phenylbenzamide via carbodiimide-mediated coupling?

- Methodological Answer : Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for amide bond formation. Optimal pH ranges (3.5–4.5) are critical, as EDC rapidly loses activity at lower pH but stabilizes at neutral to higher pH. Cyclizable carboxylic acids (e.g., maleic acid) form reactive anhydrides, accelerating amide formation, while non-cyclizable acids (e.g., fumaric acid) yield trace amides. Excess EDC should be avoided to prevent N-acylurea side products .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of synthesized N-hydroxy-N-phenylnitrous amide?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.0 ppm) from phenyl groups and hydroxyl protons (broad singlet, δ ~9–10 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance at ~165–170 ppm.

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–O (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety precautions are necessary when handling N-hydroxy-N-phenylbenzamide in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (gloves, goggles) to avoid skin/eye contact (S24/25).

- Avoid dust inhalation (S22) and work in a fume hood.

- In case of exposure, rinse with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. Why does the reaction of tertiary amides with hydrazine yield aldihydrazines instead of triazoles, and how can this mechanism inform synthetic strategies?

- Mechanistic Insight : Tertiary amides (e.g., N-formylbenzamide) react with hydrazine via nucleophilic attack at the carbonyl carbon, forming symmetric aldihydrazines due to steric hindrance at nitrogen. This contrasts with triazole formation from secondary amides. Adjusting steric bulk or using alternative nucleophiles (e.g., phenylhydrazine) can redirect reactivity .

Q. How do pH and reagent stability influence the formation of N-acylurea side products during amide synthesis using EDC?

- Kinetic Analysis : At pH < 3.5, EDC decomposes into inactive urea derivatives, reducing coupling efficiency. At pH > 4.5, competing hydrolysis dominates. Excess EDC at suboptimal pH promotes N-acylurea formation, which is stable and difficult to remove. Using stoichiometric EDC and maintaining pH 3.5–4.5 minimizes side reactions .

Q. What are the kinetic considerations and potential byproducts when chlorinating N-hydroxy-N-phenylnitrous amide, and how can they be mitigated?

- Reaction Pathway : Chlorination of amides produces N-chloramides, which hydrolyze in aqueous alkali to form chlorinated phenolic compounds. Kinetic studies show second-order dependence on chlorine concentration. Byproducts like chloroanilines can arise; controlling chlorine stoichiometry and reaction time minimizes these .

Q. What challenges arise in analyzing backbone amide hydrogens in large proteins using HDX-MS, and how do they affect the study of amide-containing compounds?

- Analytical Limitations : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) detects backbone amide hydrogens but misses side-chain interactions. For folded proteins (>500 kDa), peptide complexity suppresses signals, complicating data processing. Optimizing digestion protocols and using advanced software improves resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.